molecular formula C8H10N2O4S B14852294 2-Hydroxy-N-methyl-6-sulfamoylbenzamide

2-Hydroxy-N-methyl-6-sulfamoylbenzamide

Cat. No.: B14852294
M. Wt: 230.24 g/mol
InChI Key: KJACQNJOWFSYJZ-UHFFFAOYSA-N
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Description

2-Hydroxy-N-methyl-6-sulfamoylbenzamide is an organic compound with a complex structure that includes a benzamide core substituted with hydroxy, methyl, and sulfamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-methyl-6-sulfamoylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The benzene ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amine group.

    Sulfonation: The amine group is sulfonated to introduce the sulfamoyl group.

    Hydroxylation: The benzene ring is hydroxylated to introduce the hydroxy group.

    Amidation: The final step involves the formation of the benzamide by reacting the intermediate with methylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-methyl-6-sulfamoylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfamoyl group can be reduced to an amine.

    Substitution: The hydroxy and sulfamoyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Conditions for substitution reactions often involve the use of strong acids or bases to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfamoyl group may yield an amine derivative.

Scientific Research Applications

2-Hydroxy-N-methyl-6-sulfamoylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-methyl-6-sulfamoylbenzamide involves its interaction with specific molecular targets. The hydroxy and sulfamoyl groups can form hydrogen bonds with proteins, affecting their function. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-N-methylbenzamide: Lacks the sulfamoyl group, making it less versatile in certain reactions.

    N-Methyl-6-sulfamoylbenzamide: Lacks the hydroxy group, affecting its hydrogen bonding capabilities.

    2-Hydroxy-6-sulfamoylbenzamide: Lacks the methyl group, which may influence its solubility and reactivity.

Uniqueness

2-Hydroxy-N-methyl-6-sulfamoylbenzamide is unique due to the presence of all three functional groups (hydroxy, methyl, and sulfamoyl) on the benzamide core. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H10N2O4S

Molecular Weight

230.24 g/mol

IUPAC Name

2-hydroxy-N-methyl-6-sulfamoylbenzamide

InChI

InChI=1S/C8H10N2O4S/c1-10-8(12)7-5(11)3-2-4-6(7)15(9,13)14/h2-4,11H,1H3,(H,10,12)(H2,9,13,14)

InChI Key

KJACQNJOWFSYJZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC=C1S(=O)(=O)N)O

Origin of Product

United States

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